molecular formula C11H18N2O B2955179 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one CAS No. 1177113-48-2

3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one

Cat. No.: B2955179
CAS No.: 1177113-48-2
M. Wt: 194.278
InChI Key: QVZRIYOVGFHMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles known for their significant biological and pharmaceutical activities. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

3a-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11-7-6-10(14)13(11)9-5-3-2-4-8(9)12-11/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZRIYOVGFHMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C3CCCCC3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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